molecular formula C18H20O4S B7483610 3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate

3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate

Cat. No.: B7483610
M. Wt: 332.4 g/mol
InChI Key: KYJGFCNUVRCOCC-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that features both acetyl and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate typically involves the reaction of 3-acetylphenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 4-tert-butylbenzene-1-sulfonate.

    Reduction: 3-Hydroxyphenyl 4-tert-butylbenzene-1-sulfonate.

    Substitution: Various substituted phenyl sulfonates depending on the nucleophile used.

Scientific Research Applications

3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylphenyl 4-methylbenzene-1-sulfonate
  • 3-Acetylphenyl 4-ethylbenzene-1-sulfonate
  • 3-Acetylphenyl 4-isopropylbenzene-1-sulfonate

Uniqueness

3-Acetylphenyl 4-tert-butylbenzene-1-sulfonate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from similar compounds with smaller alkyl groups.

Properties

IUPAC Name

(3-acetylphenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4S/c1-13(19)14-6-5-7-16(12-14)22-23(20,21)17-10-8-15(9-11-17)18(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJGFCNUVRCOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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